REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([N+:7]([O-])=O)=[CH:5][C:4]([C:10]([O:12][CH3:13])=[O:11])=[N:3]1>CO.[Pd]>[NH2:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:5]=1
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was further degassed with nitrogen
|
Type
|
ADDITION
|
Details
|
filled with H2 through a balloon
|
Type
|
CUSTOM
|
Details
|
After purging the system with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a Celite cake
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 363 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |